Selenocystine

Catalog No.
S3710944
CAS No.
2897-21-4
M.F
C6H12N2O4Se2
M. Wt
334.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenocystine

CAS Number

2897-21-4

Product Name

Selenocystine

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid

Molecular Formula

C6H12N2O4Se2

Molecular Weight

334.11 g/mol

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)

InChI Key

JULROCUWKLNBSN-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

solubility

0.2 mg/mL at 25 °C

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

The exact mass of the compound Selenocystine is 335.91275 g/mol and the complexity rating of the compound is 192. The solubility of this chemical has been described as 0.2 mg/mL at 25 °C. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172800. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting Selenocystine with other selenium sources like Selenomethionine or inorganic salts (e.g., Sodium Selenite) can lead to significant experimental variability and failure. Selenomethionine is non-specifically incorporated into proteins in place of methionine, creating a general, unregulated selenium pool, whereas selenocysteine (derived from selenocystine) is specifically incorporated into functional selenoproteins via a dedicated tRNA and UGA codon-mediated pathway. This makes selenocystine the direct precursor for studying the targeted synthesis and function of active selenoenzymes. Inorganic selenite, while a source of selenium, follows a different metabolic pathway and exhibits higher acute toxicity compared to organic forms, requiring careful dose management to avoid cytotoxicity that can confound experimental outcomes. Therefore, for applications requiring the precise, regulated formation of active selenocysteine residues in proteins, direct substitution is not viable.

Superior Handling and Stability Over Monomeric Selenocysteine

Selenocystine is the air-stable, oxidized dimer, whereas its reduced monomer, selenocysteine, is highly susceptible to air-oxidation and not commercially available as an isolated reagent. Cells store selenium in the less reactive oxidized form, selenocystine, to avoid the cellular damage that the highly reactive free selenocysteine would cause. For laboratory use, this inherent stability makes Selenocystine a reliable and practical precursor, which can be reduced to selenocysteine in situ under controlled conditions immediately before use.

Evidence DimensionChemical Stability & Practicality
Target Compound DataAir-stable, solid, commercially available.
Comparator Or BaselineSelenocysteine (monomer): Highly susceptible to air-oxidation, high reactivity causes cellular damage, not commercially available as a free reagent.
Quantified DifferenceQualitative but absolute: Selenocystine is procurable and handleable under standard lab conditions, while its active monomer is not.
ConditionsStandard laboratory storage and handling conditions.

This makes Selenocystine the only practical choice for researchers needing to generate and use selenocysteine in a controlled, reproducible manner.

Distinct Metabolic Fate Compared to Selenomethionine for Targeted Selenoprotein Synthesis

Selenocystine is metabolized to selenocysteine, which is specifically incorporated into selenoproteins via a dedicated tRNA[Ser]Sec and recognition of a UGA codon. In contrast, Selenomethionine is incorporated non-specifically into general body proteins in place of methionine, forming a biological selenium pool rather than directly fueling the synthesis of functionally active selenoenzymes. For example, in chicks, selenite and selenocystine were more effective than selenomethionine in supporting plasma glutathione peroxidase (GSH-Px) activity, a key functional selenoenzyme. This highlights the non-interchangeability of these selenium sources for functional studies.

Evidence DimensionMetabolic Incorporation Pathway
Target Compound DataMetabolized to selenocysteine for specific, tRNA-mediated incorporation into active sites of selenoproteins.
Comparator Or BaselineSelenomethionine: Non-specifically incorporated into proteins in place of methionine.
Quantified DifferenceQualitatively different metabolic pathways leading to functionally distinct outcomes (targeted active enzyme vs. general protein pool).
ConditionsIn vivo animal studies and established molecular biology pathways.

For research focused on the function and regulation of specific selenoproteins, Selenocystine provides the direct and biologically relevant precursor, avoiding the confounding non-specific incorporation associated with Selenomethionine.

Dramatically Accelerated Redox Chemistry Compared to Sulfur Analog Cystine

The selenium atom in selenocysteine confers significantly different chemical properties compared to the sulfur in cysteine. The selenol group of selenocysteine has a much lower pKa (~5.2) than the thiol group of cysteine (~8.3), meaning it is predominantly in its more reactive anionic form at physiological pH. This leads to vastly accelerated reaction rates. In one study of thiol/disulfide-like exchange reactions, selenocystine was turned over 100–200-fold faster than its sulfur analog, cystine, when acting as a substrate. This enhanced reactivity is fundamental to the high catalytic efficiency of selenoenzymes.

Evidence DimensionReaction Turnover Rate
Target Compound Data100–200 fold faster turnover.
Comparator Or BaselineCystine (sulfur analog).
Quantified Difference10,000% to 20,000% increase in reaction rate.
ConditionsThiol/disulfide-like exchange reaction model system.

This demonstrates that Selenocystine is not a simple heavy-atom analog of Cystine; its unique electronic properties provide a massive kinetic advantage, making it essential for accurately mimicking or studying the catalytic mechanisms of fast-acting selenoenzymes.

Precursor for In Vitro and In Vivo Selenoenzyme Studies

Selenocystine is the preferred starting material for studying the synthesis and activity of selenoenzymes like glutathione peroxidases and thioredoxin reductases. Its stability allows for reliable storage and handling, while its direct metabolic conversion to selenocysteine ensures the specific, regulated incorporation into the enzyme's active site, which is not achievable with selenomethionine.

Specialized Cell Culture Media Supplementation

For cell culture applications requiring the functional expression of selenoproteins for antioxidant defense or specific metabolic pathways, Selenocystine (or its reduced form generated in situ) is the appropriate supplement. Unlike inorganic selenite, it has a more defined metabolic fate and lower acute cytotoxicity, and unlike selenomethionine, it directly supports the synthesis of catalytically active selenoenzymes.

Model Compound for Redox Chemistry and Diselenide Bond Research

Due to its significantly faster reaction kinetics compared to its sulfur analog cystine, Selenocystine is an essential tool for research into the mechanisms of thiol/disulfide exchange and redox catalysis. It enables the study of systems where the high nucleophilicity and reactivity of selenium are critical, providing insights that cannot be gained from using cystine as a proxy.

Physical Description

Solid

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

335.91275 g/mol

Monoisotopic Mass

335.91275 g/mol

Heavy Atom Count

14

Wikipedia

DL-selenocystine

Dates

Last modified: 08-20-2023

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